molecular formula C14H16N4O4S B2485397 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 1795212-12-2

1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No. B2485397
CAS RN: 1795212-12-2
M. Wt: 336.37
InChI Key: FFACXLQHFSAWND-UHFFFAOYSA-N
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Description

The compound "1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole" is a subject of interest in organic chemistry due to its unique molecular structure and potential for diverse chemical reactions and properties. This review collates data from various studies to provide a detailed insight into its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related 1,2,3-triazoles typically involves the use of readily available 1-sulfonyl-1,2,3-triazoles, converted into α-imino carbenes in the presence of catalytic amounts of rhodium(II) salts. These carbenes undergo tandem reactions with salicylaldehydes or ketene silyl acetals to provide functionalized compounds (Shi et al., 2015). Another approach involves Rh(II)-catalyzed denitrogenative coupling of two different types of 1,2,3-triazoles, leading to 3-sulfonamidopyrroles (Koronatov et al., 2021).

Molecular Structure Analysis

The molecular structure of 1,2,3-triazole derivatives is characterized by N-sulfonyl groups that facilitate the formation of α-imino carbenes. These structures are pivotal for enabling a range of chemical transformations that lead to the synthesis of complex organic molecules, providing insights into the versatility of 1,2,3-triazoles in organic synthesis.

Chemical Reactions and Properties

The chemical reactivity of sulfonyl-1,2,3-triazoles includes their ability to act as precursors for Rh-azavinyl carbenes. These intermediates are versatile in synthetic chemistry, enabling the introduction of nitrogen atoms into various heterocycles, which are significant in medicinal chemistry (Zibinsky & Fokin, 2013).

Scientific Research Applications

Inhibitors in Biochemistry

  • Triazoles, including derivatives like 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole, have been explored as potent inhibitors against caspase-3, an enzyme that plays a vital role in apoptosis (programmed cell death). Two particular triazoles showed competitive inhibitory mechanisms, indicating their potential in biochemical research related to cell death processes (Jiang & Hansen, 2011).

Synthetic Chemistry

  • These compounds have been used in the synthesis of functionalized 2,5-epoxybenzo[f][1,4]oxazepines, which are important in the development of new materials and pharmaceuticals (Shi, Yu, & Li, 2015).
  • The compound has been applied in the preparation of triazoloindoles via tandem copper catalysis. These triazoloindoles are used as α-imino rhodium carbene precursors in creating various valuable indole molecules (Xing, Sheng, Wang, Lu, & Wang, 2014).

Antimalarial and Antiviral Research

  • Some studies have investigated the reactivity of related sulfonamide derivatives in producing compounds with potential antimalarial activity. This research is significant in the search for new treatments against malaria and other infectious diseases (Fahim & Ismael, 2021).

Analytical and Environmental Chemistry

  • Derivatives of triazoles, including compounds similar to the one , have been synthesized and evaluated for their antimicrobial activity. This indicates their potential in creating new antimicrobial agents, which is crucial in the fight against antibiotic-resistant bacteria (El-Sayed, 2006).

Molecular Biology and Drug Design

  • In molecular biology and drug design, these compounds have been used in studies focusing on the synthesis of novel sulfone-linked bis heterocycles, which have shown pronounced antimicrobial activity. This underscores their importance in developing new drugs (Padmavathi, Thriveni, Reddy, & Deepti, 2008).

properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c19-23(20,12-1-2-13-14(9-12)22-8-7-21-13)17-5-3-11(10-17)18-6-4-15-16-18/h1-2,4,6,9,11H,3,5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFACXLQHFSAWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

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